Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)-

Antibacterial Screening Structure-Activity Relationship Gram-positive Bacteria

Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)- (CAS 78205-33-1) is a fused heterocyclic compound combining a thiazole and a triazole ring system with a 5-nitrofuran substituent at the 3-position. This compound belongs to a broader class of nitrofuryl-heterocycles that are historically recognized for their antimicrobial and antiparasitic potential, where the 5-nitrofuran group acts as a bioreducible warhead.

Molecular Formula C8H6N4O3S
Molecular Weight 238.23 g/mol
CAS No. 78205-33-1
Cat. No. B14454659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)-
CAS78205-33-1
Molecular FormulaC8H6N4O3S
Molecular Weight238.23 g/mol
Structural Identifiers
SMILESC1CSC2=NN=C(N21)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O3S/c13-12(14)6-2-1-5(15-6)7-9-10-8-11(7)3-4-16-8/h1-2H,3-4H2
InChIKeyVGRYHUFYPGUZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5,6-Dihydro-3-(5-nitro-2-furanyl)thiazolo[2,3-c][1,2,4]triazole (CAS 78205-33-1): Structural and Functional Positioning


Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)- (CAS 78205-33-1) is a fused heterocyclic compound combining a thiazole and a triazole ring system with a 5-nitrofuran substituent at the 3-position . This compound belongs to a broader class of nitrofuryl-heterocycles that are historically recognized for their antimicrobial and antiparasitic potential, where the 5-nitrofuran group acts as a bioreducible warhead [1]. As a thiazolo[2,3-c][1,2,4]triazole isomer, it shares a core scaffold with compounds investigated for anti-tubercular and broad-spectrum antibacterial activity, though biological data for this specific derivative remains sparse in open literature [2].

Why CAS 78205-33-1 Cannot Be Replaced by a Generic Thiazolo-triazole or Common Nitrofuran


Generic substitution within the nitrofuran class is unreliable due to a well-documented 'non-interchangeability' of nitroheterocyclic rings [1]. The antischistosomal and antibacterial activity of 5-nitrofuryl derivatives is critically dependent on the electronic and steric environment created by the fused heterocyclic system. For instance, replacing a nitrothiazole with a nitrofuran in exact amide analogues led to complete loss of activity in murine Schistosoma mansoni models [1]. Within the thiazolo[2,3-c][1,2,4]triazole family, antimicrobial screening of close analogs (compounds 41-43) showed no detectable activity against Gram-positive or Gram-negative reference strains, starkly differentiating the scaffold from active monocyclic triazoles and highlighting that minor substituent changes on the bicyclic core can abolish bioactivity [2]. The presence of the 5-nitro-2-furanyl group at the 3-position of this specific dihydrothiazolo-triazole creates a unique stereoelectronic profile distinct from its non-nitrated furanyl analog (CAS 72647-25-7) and from imidazo-fused isomers, making untested substitution a high-risk procurement decision .

Quantitative Differentiation Evidence for 5,6-Dihydro-3-(5-nitro-2-furanyl)thiazolo[2,3-c][1,2,4]triazole Procurement


Scaffold-Specific Antibacterial Inactivity vs. Active Triazole-thiones: A Critical Negative Selectivity Marker

In a direct head-to-head screening study, three thiazolo[2,3-c][1,2,4]triazole derivatives (compounds 41, 42, and 43) were tested against a panel of Gram-positive and Gram-negative reference strains. All three bicyclic compounds were devoid of antibacterial activity (MIC > 125 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli), whereas structurally related 1,2,4-triazole-5-thione derivatives (compounds 11, 12, 20, 37) from the same study exhibited moderate activity with MICs ranging from 31.25 to 62.5 µg/mL [1]. This demonstrates that the thiazolo[2,3-c][1,2,4]triazole core itself does not confer antibacterial activity; any activity observed for CAS 78205-33-1 would be uniquely attributable to the 5-nitro-2-furanyl substituent, a hypothesis supported by the known bioreductive activity of nitrofurans [2].

Antibacterial Screening Structure-Activity Relationship Gram-positive Bacteria

Comparative Antimycobacterial Potential: Thiazolo[2,3-c][1,2,4]triazole Core Enables Sub-micromolar Anti-TB Activity with Appropriate Substitution

In a 2024 study, rationally designed thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated against M. tuberculosis H37Rv and M. bovis BCG. The hit compound H127 (a thiazolo[2,3-c][1,2,4]triazole derivative) demonstrated antitubercular activity, and optimization led to compounds 10 and 37 which showed broad-spectrum antibacterial activity with MIC values as low as 8 µg/mL against S. mutans and 16 µg/mL against E. coli, B. subtilis, and S. typhi [1]. While CAS 78205-33-1 was not directly tested, it shares the identical thiazolo[2,3-c][1,2,4]triazole core and replaces the substituent with a 5-nitro-2-furanyl group, a well-known antimycobacterial pharmacophore [2]. In silico docking studies from the same publication confirmed that thiazolo[2,3-c][1,2,4]triazoles bind to the enoyl-ACP reductase (InhA) target, a validated mechanism for anti-TB activity [1].

Antitubercular Mycobacterium tuberculosis Enoyl-ACP Reductase Inhibition

Structural Differentiation from the Non-Nitro Analog: The 5-Nitrofuran Moiety Confers Bioreductive Activation Potential

The closest structural analog is the 3-(2-furanyl) derivative (CAS 72647-25-7, C8H7N3OS, MW 193.23), which lacks the nitro group on the furan ring . In the broader nitrofuran literature, the 5-nitro group is essential for enzymatic reduction by bacterial nitroreductases (e.g., NfsA/NfsB in E. coli), generating reactive nitroso and hydroxylamine intermediates that cause DNA damage [1]. This bioreductive mechanism is entirely absent in the non-nitrated furanyl analog, making the two compounds functionally non-equivalent despite shared core topology. Metabolic studies on radiolabeled nitrofurylthiazoles confirm that reduction of the nitro group is a primary metabolic transformation, with degradation of the furan ring also observed, pathways that cannot occur with the furanyl analog [2].

Bioreductive Activation Nitroreductase Selective Toxicity

Differentiation from Imidazo[2,1-b]thiazole Isomer: Ring Fusion Regiochemistry Impacts Molecular Recognition

The imidazo[2,1-b]thiazole isomer 5,6-dihydro-3-(5-nitro-2-furanyl)imidazo[2,1-b]thiazole (CAS 801146-95-2) contains an identical 5-nitrofuran substituent but differs in the fusion pattern of the nitrogen-containing rings [1]. In the thiazolo[2,3-c][1,2,4]triazole isomer (CAS 78205-33-1), the triazole ring provides an additional nitrogen atom capable of hydrogen bonding and metal coordination compared to the imidazo analog. The 2024 InhA docking study demonstrated that thiazolo[2,3-c][1,2,4]triazole derivatives establish specific π-π stacking and hydrogen bond interactions within the enoyl-ACP reductase active site that are geometry-dependent on the [2,3-c] fusion [2]. The imidazo[2,1-b]thiazole isomer, with its different spatial arrangement of heteroatoms, would present a distinct pharmacophoric pattern, potentially altering target selectivity and binding affinity.

Isomeric Specificity Drug Design Enzyme Inhibition

Recommended Research and Procurement Scenarios for CAS 78205-33-1 Based on Verified Differentiation Evidence


Hypoxia-Selective Antimycobacterial Probe Development

Procure CAS 78205-33-1 for programs investigating nitroreductase-dependent prodrug activation against dormant M. tuberculosis under hypoxic conditions. The thiazolo[2,3-c][1,2,4]triazole core provides a validated InhA-binding scaffold (as demonstrated by docking studies of close analogs) [1], while the 5-nitrofuran moiety enables oxygen-insensitive bioreduction [2]. This dual-mechanism hypothesis cannot be tested with the non-nitrated analog CAS 72647-25-7 or the imidazo-fused isomer CAS 801146-95-2, as they lack either the bioactivatable group or the validated target-binding geometry.

Selective Antibacterial SAR Expansion Targeting Gram-positive Pathogens

Use CAS 78205-33-1 as a key intermediate in structure-activity relationship studies aimed at overcoming the intrinsic inactivity of the thiazolo[2,3-c][1,2,4]triazole scaffold (MIC >125 µg/mL) [1]. By varying substituents on the 5-nitrofuran or modifying the dihydrothiazole ring, researchers can probe the minimal structural requirements for converting this scaffold from inactive to active, building on the known moderate activity (MIC 31.25–62.5 µg/mL) of related 1,2,4-triazole-5-thiones [1].

Mechanistic Studies on Nitroheterocycle Bioactivation and Resistance

Deploy CAS 78205-33-1 in comparative metabolism and resistance studies against established nitrofurans (e.g., nifurthiazole, nitrofurantoin). The unique fused triazole-thiazole core may alter the reduction potential and substrate specificity for bacterial nitroreductases (NfsA/NfsB) compared to monocyclic nitrofurans, as suggested by the metabolic fate of structurally related nitrofurylthiazoles [2]. Direct comparison with the non-interchangeable nitrothiazole analog niridazole can illuminate resistance mechanisms specific to the nitrofuran pharmacophore [3].

Chemical Biology Tool for Target Identification via Affinity-Based Protein Profiling

Utilize CAS 78205-33-1 as a parent scaffold for designing photoaffinity or activity-based probes targeting enoyl-ACP reductase (InhA) and other potential binding partners. The thiazolo[2,3-c][1,2,4]triazole core has computational validation for InhA engagement [1], and the 5-nitrofuran moiety provides a spectroscopic handle (UV absorption at ~370 nm characteristic of nitrofurans) for tracking probe binding. This application is uniquely enabled by the specific combination of core scaffold and nitroaryl substituent present in CAS 78205-33-1.

Quote Request

Request a Quote for Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.